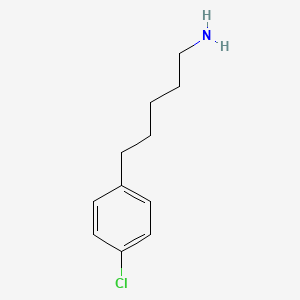
(3-Bromo-4-iodophenyl)methanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7BrIN·HCl It is a halogenated aromatic amine, characterized by the presence of both bromine and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-iodophenyl)methanamine hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination of 4-iodoaniline followed by the introduction of a methanamine group. The reaction conditions often require the use of solvents such as acetic acid or ethanol, and catalysts like copper(I) iodide to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 1-(3-bromo-4-iodophenyl)methanamine hydrochloride may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-bromo-4-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-iodophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-bromo-4-iodophenyl)methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms can enhance its binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-bromo-4-chlorophenyl)methanamine hydrochloride
- 1-(3-bromo-4-fluorophenyl)methanamine hydrochloride
- 1-(3-bromo-4-methylphenyl)methanamine hydrochloride
Uniqueness
1-(3-bromo-4-iodophenyl)methanamine hydrochloride is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substitutions, it may exhibit distinct properties and applications.
This detailed article provides a comprehensive overview of 1-(3-bromo-4-iodophenyl)methanamine hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H8BrClIN |
|---|---|
Molekulargewicht |
348.40 g/mol |
IUPAC-Name |
(3-bromo-4-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H |
InChI-Schlüssel |
YPDQYAPQZMTMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN)Br)I.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


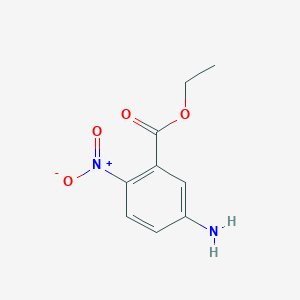
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)

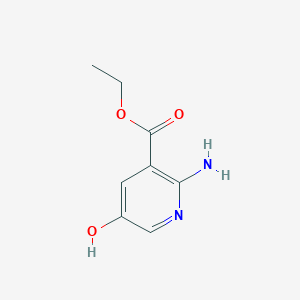
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
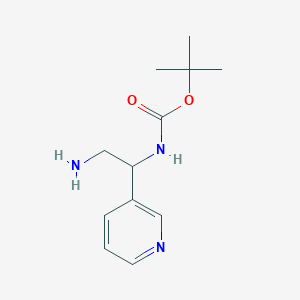
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
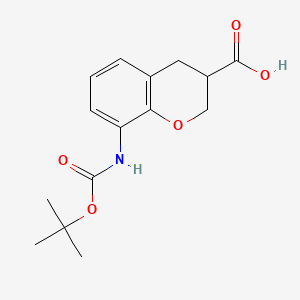
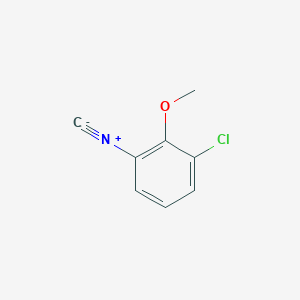
![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
